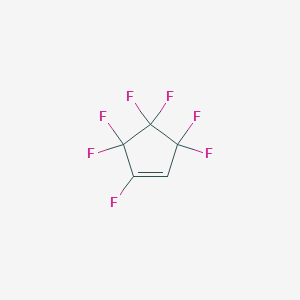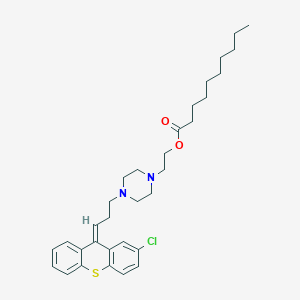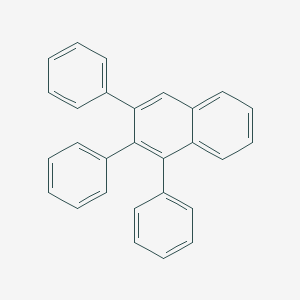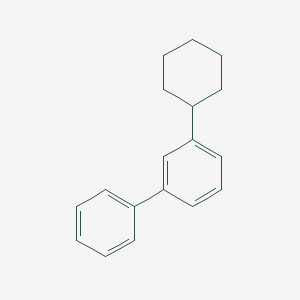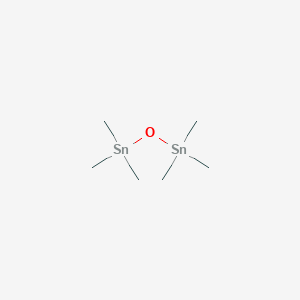
Hexamethyldistannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexamethyldistannoxane (HMDTO) is an organotin compound that has been widely used in scientific research due to its unique properties and applications. It is a colorless, odorless, and viscous liquid that is soluble in organic solvents, such as chloroform, benzene, and toluene. HMDTO has been used in various fields of research, including organic chemistry, biochemistry, and materials science.
作用機序
The mechanism of action of Hexamethyldistannoxane is not fully understood, but it is believed to involve the interaction of the compound with biological molecules, such as proteins and nucleic acids. Hexamethyldistannoxane has been shown to interact with enzymes involved in DNA replication and repair, leading to inhibition of their activity. Hexamethyldistannoxane has also been shown to bind to proteins involved in signal transduction pathways, leading to modulation of their activity.
生化学的および生理学的効果
Hexamethyldistannoxane has been shown to have both biochemical and physiological effects in various biological systems. In vitro studies have shown that Hexamethyldistannoxane can induce DNA damage and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Hexamethyldistannoxane has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
実験室実験の利点と制限
The use of Hexamethyldistannoxane in scientific research has several advantages, including its cost-effectiveness, availability, and ease of synthesis. Hexamethyldistannoxane is also a stable compound that can be stored for long periods without degradation. However, Hexamethyldistannoxane has some limitations in lab experiments, including its potential toxicity and reactivity with biological molecules. Therefore, caution should be exercised when handling Hexamethyldistannoxane, and appropriate safety measures should be taken.
将来の方向性
There are several future directions for research involving Hexamethyldistannoxane. One area of interest is the development of Hexamethyldistannoxane-based MOFs for various applications, such as gas storage, catalysis, and drug delivery. Another area of interest is the investigation of the anticancer and neuroprotective properties of Hexamethyldistannoxane, with the aim of developing new therapies for cancer and neurodegenerative diseases. Additionally, the mechanism of action of Hexamethyldistannoxane needs to be further elucidated to fully understand its biological effects.
合成法
The synthesis of Hexamethyldistannoxane involves the reaction of hexamethylditin with an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction yields Hexamethyldistannoxane and a byproduct, which is usually tin oxide. The synthesis can be carried out under mild conditions and is relatively simple, making Hexamethyldistannoxane a cost-effective and widely available compound for research purposes.
科学的研究の応用
Hexamethyldistannoxane has been used in various scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a precursor for the preparation of tin oxide nanoparticles. Hexamethyldistannoxane has also been used as a source of tin in the synthesis of metal-organic frameworks (MOFs), which are porous materials that have potential applications in gas storage, catalysis, and drug delivery.
特性
CAS番号 |
1692-18-8 |
|---|---|
製品名 |
Hexamethyldistannoxane |
分子式 |
C6H18OSn2 |
分子量 |
343.6 g/mol |
IUPAC名 |
trimethyl(trimethylstannyloxy)stannane |
InChI |
InChI=1S/6CH3.O.2Sn/h6*1H3;;; |
InChIキー |
YPUBDZDOJVNIDZ-UHFFFAOYSA-N |
SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
正規SMILES |
C[Sn](C)(C)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

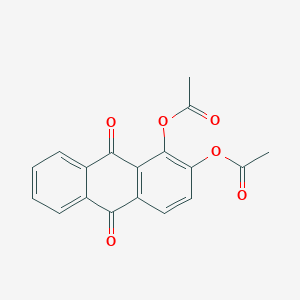
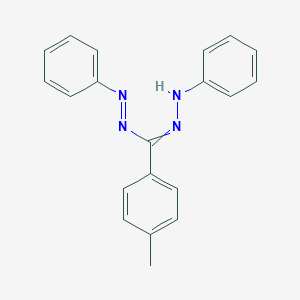
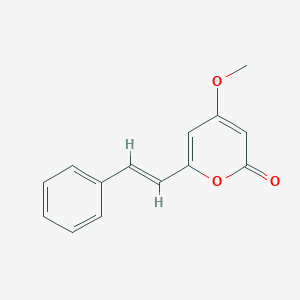




![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)
